

Technical Support Center: Polychlorinated Biphenyl (PCB) Analysis

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Compound of Interest

Compound Name: PCB118-13C12

Cat. No.: B15598500

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of Polychlorinated Biphenyl (PCB) congeners with internal standards during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in the context of PCB congener analysis?

A1: Co-elution is a phenomenon in chromatography where two or more chemical compounds pass through the chromatographic column at the same rate and, therefore, have the same or very similar retention times. In the analysis of PCBs, this means that a specific PCB congener and an internal standard, or multiple PCB congeners, may emerge from the gas chromatography (GC) column simultaneously, resulting in a single, overlapping chromatographic peak.^{[1][2]} This lack of separation complicates the accurate identification and quantification of the individual compounds.^[1]

Q2: Why is the co-elution of PCB congeners with internal standards a significant issue?

A2: The co-elution of a PCB congener with an internal standard is a significant issue because it directly impacts the accuracy of quantitative analysis.^[3] Internal standards are used to correct for variations in sample preparation and instrument response. If a PCB congener co-elutes with the internal standard, the measured response for the internal standard will be artificially inflated, leading to an underestimation of the concentration of other target analytes in the sample. Similarly, if two PCB congeners co-elute, the reported concentration will be an inaccurate sum of the two, which is problematic as the toxicity and regulatory limits can vary significantly between individual congeners.^{[1][3]}

Q3: What are the primary causes of co-elution in PCB analysis?

A3: The primary causes of co-elution in PCB analysis are rooted in the chromatographic conditions and the chemical properties of the congeners themselves. Key factors include:

- **Column Stationary Phase:** The choice of the GC column's stationary phase is critical. Different phases have varying selectivities for different PCB congeners. An inappropriate stationary phase may not provide sufficient separation for structurally similar congeners.^[4]
- **Temperature Program:** The temperature ramp rate during the GC run affects the separation. A temperature program that is too fast may not allow for adequate resolution of closely eluting compounds.
- **Column Dimensions:** The length, internal diameter, and film thickness of the GC column influence its resolving power. Longer and narrower columns with thicker films generally provide better separation but result in longer analysis times.
- **Carrier Gas Flow Rate:** The velocity of the carrier gas through the column impacts chromatographic efficiency and, consequently, resolution.

Q4: How can I determine if my internal standard is co-eluting with a PCB congener?

A4: Several methods can be employed to identify co-elution:

- **Mass Spectrometry (MS) Analysis:** If using a mass spectrometer as a detector, you can examine the mass spectrum of the peak in question. If ions characteristic of both the internal standard and a PCB congener are present, co-elution is occurring.^[5] For congeners of

different chlorination levels, quantification of the heavier congener may be possible without interference.[6]

- **Analysis of Standard Mixtures:** Inject a standard mixture containing only the internal standard and another containing only the PCB congeners. Compare the retention times. Also, inject a mixture of both to see if the peak shape or area is altered in a way that suggests co-elution. [6]
- **Use of a Second, Dissimilar GC Column:** Confirming the analysis on a second GC column with a different stationary phase is a reliable way to verify peak identity and purity.[7] If the compounds separate on the second column, co-elution was present on the first.

Q5: What are some recommended internal standards to minimize the risk of co-elution?

A5: The selection of an appropriate internal standard is crucial. Ideally, an internal standard should be a compound that is not expected to be present in the samples being analyzed and has a retention time that does not overlap with any of the target analytes. Isotopically labeled PCB congeners (e.g., ^{13}C -labeled PCBs) are often recommended as they have nearly identical chemical and physical properties to their unlabeled counterparts but can be distinguished by mass spectrometry.[8] Non-PCB compounds like octachloronaphthalene can also be used, but it's essential to verify they do not co-elute with any target congeners.[6]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to identifying and resolving co-elution issues between PCB congeners and internal standards.

Step 1: Identification of Potential Co-elution

- **Symptom:** Inaccurate or inconsistent quantitative results for certain congeners.
- **Symptom:** Poor peak shape or unexpectedly large peak areas for the internal standard or a specific congener.
- **Action:** Analyze the mass spectrum of the suspect peak. Look for characteristic ions of both the internal standard and a PCB congener.[5]

- Action: Inject a standard solution containing only the internal standard to confirm its retention time and peak purity. Do the same for individual or mixed PCB congener standards.[6]

Step 2: Chromatographic Method Optimization

If co-elution is confirmed, modify the chromatographic parameters to improve separation.

- Modify the Temperature Program:
 - Action: Decrease the temperature ramp rate, especially around the elution time of the co-eluting pair.
 - Rationale: A slower temperature ramp increases the interaction of the analytes with the stationary phase, potentially improving resolution.
- Adjust the Carrier Gas Flow Rate:
 - Action: Optimize the carrier gas (e.g., helium) flow rate to achieve the best column efficiency (minimum plate height).
 - Rationale: Operating at the optimal flow rate maximizes the resolving power of the column.
- Select an Appropriate GC Column:
 - Action: If resolution cannot be achieved by modifying the temperature program or flow rate, consider using a different GC column with a different stationary phase.[4]
 - Rationale: Different stationary phases offer different selectivities, which can resolve compounds that co-elute on another column. For example, a 5% phenyl-methyl liquid phase (like DB-5ms) is common, but for challenging separations like PCB 28 and 31, a DB-XLB column might be used.[5]

Step 3: Alternative Internal Standard Selection

If chromatographic optimization is insufficient, selecting a different internal standard may be necessary.

- Action: Choose an internal standard that elutes in a clear region of the chromatogram, away from any target analytes.
- Action: Consider using isotopically labeled analogs of the target congeners.[8]
- Rationale: Isotopically labeled standards are ideal as they behave almost identically to the native compounds during extraction and analysis but are distinguishable by their mass-to-charge ratio in the mass spectrometer.

Data Presentation

Table 1: Common Co-eluting PCB Congener Pairs on a DB-5ms Column

Congener Pair	Notes on Resolution
PCB 28 / 31	A commonly cited pair that can be difficult to resolve.[5]
PCB 52 / 69	These congeners have been observed to co-elute on certain GC columns.[2]
PCB 105 / 132	Co-elution of these congeners has been reported.[9]
PCB 128 / 167	Another pair known to co-elute in some analytical methods.[9]
PCB 156 / 171	These congeners can also present resolution challenges.[9]

Table 2: Recommended Internal Standards for PCB Analysis

Internal Standard Type	Examples	Advantages	Considerations
Isotopically Labeled PCBs	$^{13}\text{C}_{12}$ -PCB 77, $^{13}\text{C}_{12}$ -PCB 126, $^{13}\text{C}_{12}$ -PCB 169	Co-elute with native congeners but are distinguished by MS; correct for matrix effects and recovery losses.	Higher cost.
Non-Native PCB Congeners	PCB 30, PCB 204	Less expensive than labeled standards.	Must be confirmed to be absent in samples and not co-elute with target analytes.[6]
Other Halogenated Compounds	Tetrachloro-m-xylene, Decachlorobiphenyl	Can be used as surrogates or internal standards.[7]	Must be carefully selected to avoid co-elution with any target PCB congeners.[8]

Experimental Protocols

General Protocol for GC/MS Analysis of PCBs

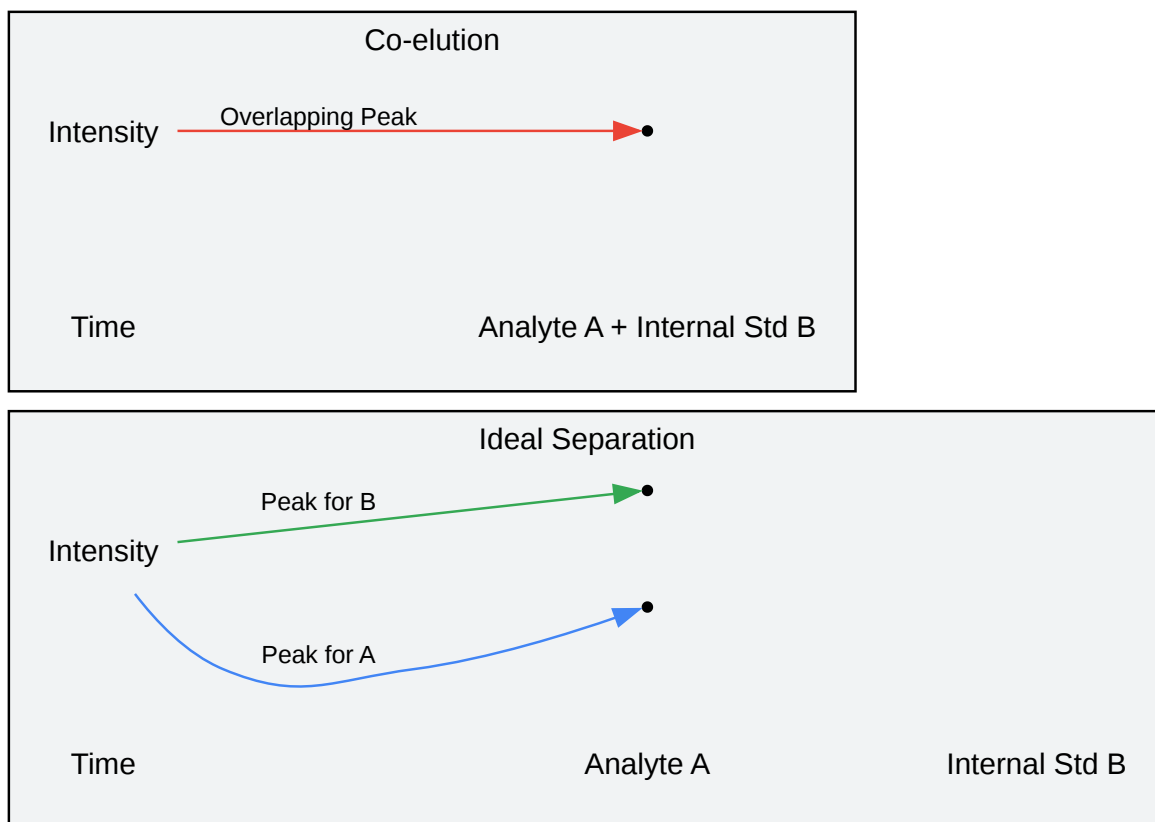
This protocol outlines the key steps for the analysis of PCBs, with an emphasis on minimizing co-elution.

- Sample Preparation:
 - Extract PCBs from the sample matrix (e.g., soil, water, tissue) using an appropriate method such as Soxhlet extraction, pressurized fluid extraction, or solid-phase extraction. [7][10]
 - Spike the sample with surrogate standards (e.g., decachlorobiphenyl, tetrachloro-m-xylene) prior to extraction to monitor extraction efficiency.[7]
- Extract Cleanup:

- Remove interfering compounds from the extract using techniques like gel permeation chromatography (GPC), Florisil, or silica gel cleanup.[10] This step is crucial to reduce matrix effects that can affect chromatographic performance.
- Concentration and Solvent Exchange:
 - Concentrate the cleaned extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
 - Exchange the solvent to one suitable for GC injection, such as hexane or isooctane.[11]
- Addition of Internal Standard:
 - Prior to analysis, add a known amount of the chosen internal standard(s) to the final extract.
- GC/MS Analysis:
 - Inject an aliquot of the final extract into the GC/MS system.
 - GC Conditions:
 - Column: Select a column known for good PCB separation (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness DB-5ms or equivalent).
 - Carrier Gas: Use high-purity helium at an optimized flow rate.
 - Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 300°C) and hold. A slower ramp rate generally improves resolution.
 - MS Conditions:
 - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for each target congener and internal standard.
- Data Analysis:

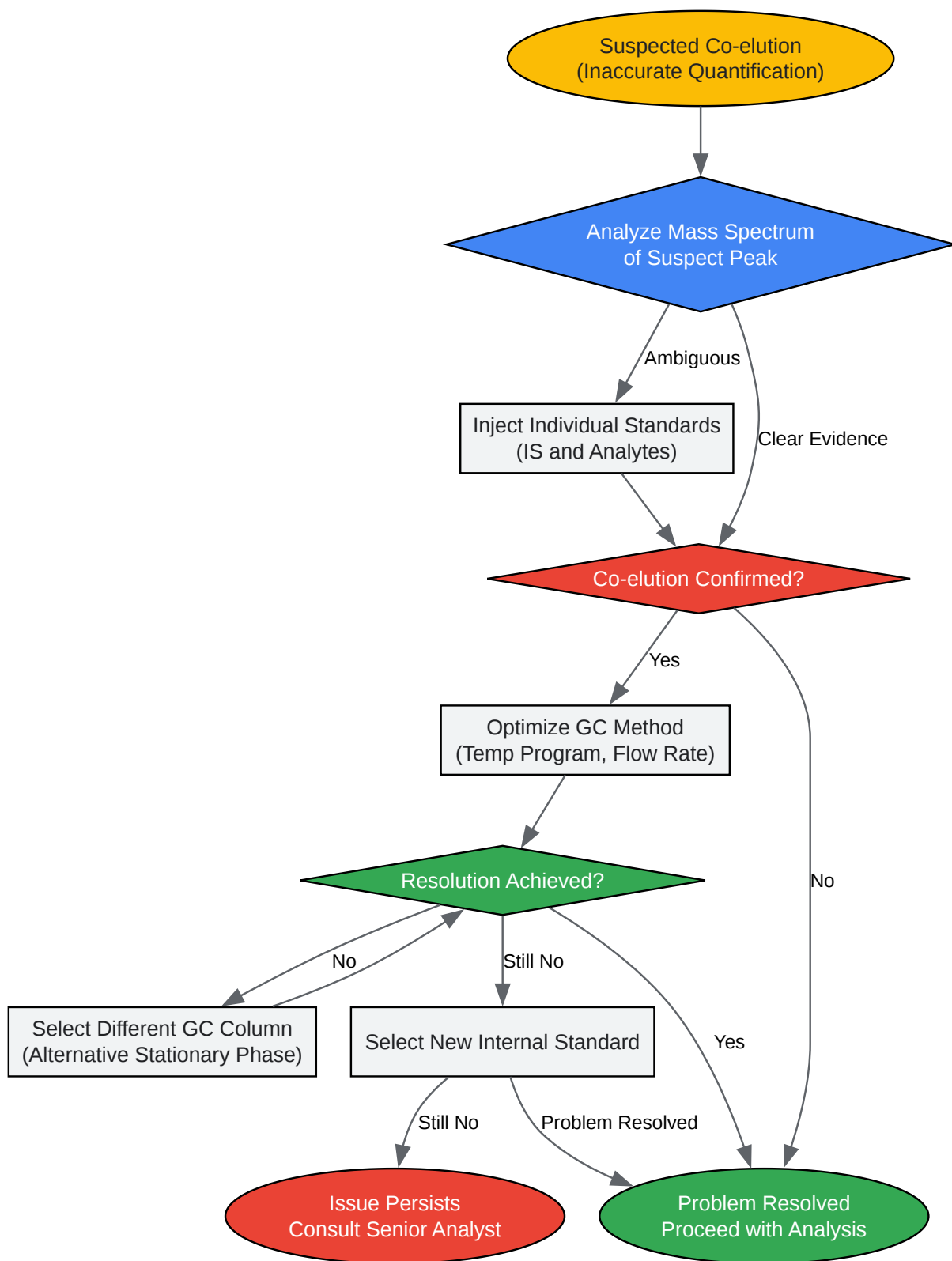
- Identify congeners based on their retention times and the presence of their characteristic ions.
- Quantify each congener by comparing its peak area to that of the nearest eluting internal standard.

Visualizations



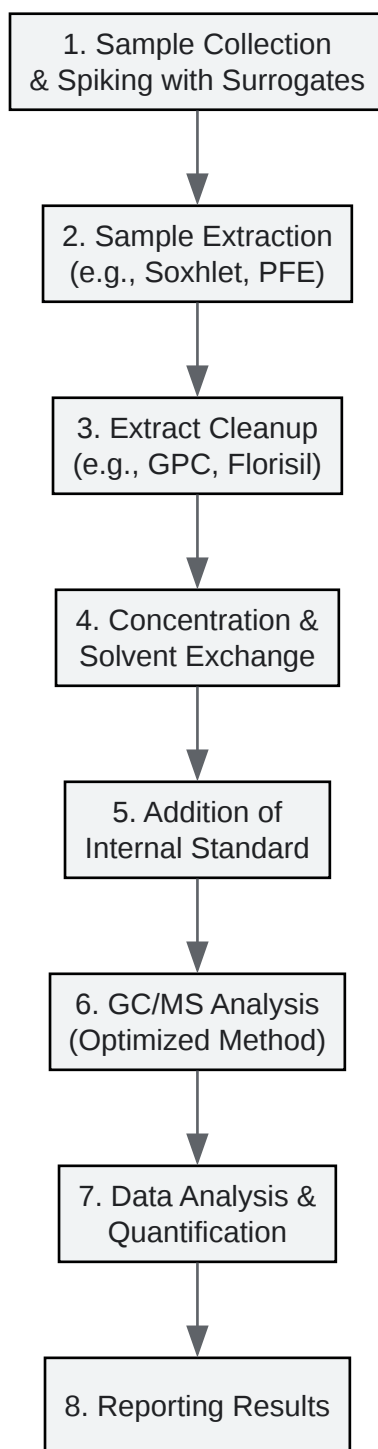
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Caption: Conceptual diagram of ideal chromatographic separation versus co-elution.



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Caption: Troubleshooting workflow for addressing co-elution issues.



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Caption: General experimental workflow for PCB congener analysis.

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